[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose
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Overview
Description
[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose is a complex organic compound with the molecular formula C22H38O13 and a molecular weight of 510.529 g/mol This compound is characterized by its unique structure, which includes a glucopyranose moiety linked to a dimethyl-octenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. One common synthetic route involves the regioselective benzoylation of unprotected beta-D-glucopyranosides using benzoyl cyanide (BzCN) and an amine catalyst . This method allows for the selective protection of hydroxyl groups, facilitating subsequent glycosylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose involves its interaction with specific molecular targets and pathways. The glucopyranose moiety can facilitate binding to carbohydrate receptors, while the octenoate group may interact with lipid membranes. These interactions can modulate various biological processes, including cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranosides: Compounds with similar glucopyranose structures but different ester or ether groups.
Dimethyl-octenoates: Compounds with similar octenoate structures but different glycosylation patterns.
Uniqueness
[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose is unique due to its specific combination of a glucopyranose moiety and a dimethyl-octenoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,6R)-6-methyl-8-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O13/c1-10(6-7-31-20-18(29)16(27)14(25)11(8-22)32-20)4-2-3-5-13(24)34-21-19(30)17(28)15(26)12(9-23)33-21/h3,5,10-12,14-23,25-30H,2,4,6-9H2,1H3/b5-3+/t10-,11?,12?,14-,15-,16?,17?,18?,19?,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFORTUUQNQQPO-QCMLMDROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=CC(=O)OC1C(C(C(C(O1)CO)O)O)O)CCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C/C(=O)O[C@H]1C(C([C@@H](C(O1)CO)O)O)O)CCO[C@H]2C(C([C@@H](C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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